molecular formula C9H8N2S B1467672 5-(thiophen-3-yl)pyridin-3-amine CAS No. 1314356-78-9

5-(thiophen-3-yl)pyridin-3-amine

Cat. No.: B1467672
CAS No.: 1314356-78-9
M. Wt: 176.24 g/mol
InChI Key: XZPHKPSILUQKMR-UHFFFAOYSA-N
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Description

5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of both pyridine and thiophene rings. This compound is known for its diverse biological activities and is widely used in the pharmaceutical industry .

Safety and Hazards

The safety data sheet for a similar compound suggests that compounds in this family can be toxic if swallowed or inhaled, and fatal in contact with skin. They can cause skin irritation, serious eye damage, and damage to organs .

Biochemical Analysis

Cellular Effects

5-Thiophen-3-ylpyridin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation . Additionally, 5-Thiophen-3-ylpyridin-3-amine can alter gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 5-Thiophen-3-ylpyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Thiophen-3-ylpyridin-3-amine can induce changes in gene expression by interacting with DNA or RNA-binding proteins.

Temporal Effects in Laboratory Settings

The effects of 5-Thiophen-3-ylpyridin-3-amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiophen-3-ylpyridin-3-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Thiophen-3-ylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

5-Thiophen-3-ylpyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, 5-Thiophen-3-ylpyridin-3-amine can influence the activity of other metabolic enzymes, thereby altering the cell’s metabolic state.

Transport and Distribution

Within cells and tissues, 5-Thiophen-3-ylpyridin-3-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, 5-Thiophen-3-ylpyridin-3-amine may bind to plasma proteins, influencing its distribution in the bloodstream and tissues.

Subcellular Localization

The subcellular localization of 5-Thiophen-3-ylpyridin-3-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thiophen-3-ylpyridin-3-amine may localize to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its metabolic and signaling activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(thiophen-3-yl)pyridin-3-amine, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-(thiophen-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(thiophen-3-yl)pyridin-3-amine is unique due to its combination of thiophene and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

5-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPHKPSILUQKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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